Ethyl 4-acetamidobenzoate
Overview
Description
Ethyl 4-acetamidobenzoate, also known as N-acetylbenzocaine, is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester and an acetamido group attached to the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-acetamidobenzoate can be synthesized through the esterification of 4-acetamidobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to ensure complete conversion to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of 4-acetamidobenzoic acid.
Reduction: Reduction of the compound can lead to the formation of ethyl 4-aminobenzoate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: 4-acetamidobenzoic acid.
Reduction: Ethyl 4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetamidobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reference material in analytical chemistry.
Medicine: It serves as a precursor in the synthesis of local anesthetics and other pharmaceutical agents.
Industry: this compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, undergoing metabolic conversion to active compounds that exert pharmacological effects. The pathways involved may include hydrolysis of the ester bond and subsequent acetylation or deacetylation reactions.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but with an amino group instead of an acetamido group.
4-acetamidobenzoic acid: The acid form of ethyl 4-acetamidobenzoate.
Benzocaine: An ester of para-aminobenzoic acid, commonly used as a local anesthetic.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester and an acetamido group, which imparts distinct chemical and pharmacological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance.
Properties
IUPAC Name |
ethyl 4-acetamidobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOBHNRBWKNIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277615 | |
Record name | Ethyl-4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-44-3 | |
Record name | 5338-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5338-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl-4-acetamidobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(acetamido)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-acetamidobenzoate in the synthesis of Ethyl 2-Methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylates?
A1: this compound serves as a crucial starting material in the multi-step synthesis of Ethyl 2-Methyl-1-(4-arylthiazol-2-yl)-benzoimidazole-6-carboxylates. [] The synthesis process involves several reactions and transformations starting from this compound to achieve the final desired product structure.
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